6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, pyrazolo[3,4-d]pyrimidine and urea hybrids have been synthesized and evaluated for their anticancer activity .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds. The structure–activity relationship (SAR) of pyrimidine derivatives for anticancer activity has been discussed . Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Modification of Pyrrolo[2,3-d]pyrimidines : A method developed for the synthesis of 6-arylpyrrolo[2,3-d]pyrimidine derivatives involves iridium-catalyzed C–H borylations followed by Suzuki cross-coupling reactions. This method is crucial for producing biologically relevant molecules, including deazapurine bases, which are significant in nucleic acid research and potential drug development (Klečka, Slavětínská, & Hocek, 2015).
Furo- and Thieno[3,2-d]pyrimidines Synthesis : Studies on 5-alkynyloxy-, 5-alkynylthio, and 5-alkynylsulfinyl-pyrimidines have shown their utility as precursors for 7-substituted furo[3,2-d]- and thieno[3,2-d]pyrimidines, demonstrating their significance in creating novel heterocyclic compounds with potential pharmaceutical applications (Spada, Klein, & Otter, 2009).
Biological Activities
Antifolate Inhibitors : Novel pyrrolo[2,3-d]pyrimidine antifolates have been synthesized, showing potent antitumor activities. These compounds, characterized by a 6-5 fused ring system and a pyrrolo[2,3-d]pyrimidine ring, demonstrated significant growth inhibitory effects against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Miwa, Hitaka, Akimoto, & Nomura, 1991).
Antimicrobial Evaluation : A study synthesizing novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated that several derivatives exhibited antimicrobial activity surpassing that of reference drugs. This research underscores the potential of pyrrolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Structural and Mechanistic Studies
Hydrogen-Bonded Structures in Isomeric Solvates : Investigation into the structural differences and hydrogen-bonded configurations in isomeric solvates of pyrimidine derivatives has provided insights into the influence of molecular conformation on solvate structures. Such studies are crucial for understanding the crystal packing and molecular interactions of pyrimidine-based compounds (Rodríguez et al., 2009).
Crystal Structures Involving Pyrimethamine : The crystal structures of pyrimethamine-related compounds have been explored, revealing specific hydrogen-bonded motifs and interactions. These findings are significant for drug design, particularly in developing compounds with enhanced binding and specificity to biological targets (Balasubramani, Muthiah, & Lynch, 2007).
Mechanism of Action
The key mechanism of action of many pyrimidines involves the suppression of certain enzymes or receptors, leading to various therapeutic effects . For example, some pyrimidines act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammatory responses .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Future Directions
Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
6-(2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12-4-2-3-5-13(12)20(17,18)16-7-10-6-14-9-15-11(10)8-16/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXNMTFPLUHRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.